

# A Comparative Guide to the Specificity and Selectivity of USP28 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Usp28-IN-3 |           |
| Cat. No.:            | B15141407  | Get Quote |

This guide provides a comparative analysis of the specificity and selectivity of various inhibitors targeting Ubiquitin-Specific Protease 28 (USP28), a key deubiquitinating enzyme implicated in the progression of several cancers. USP28 plays a crucial role in stabilizing oncoproteins such as c-MYC, c-JUN, and  $\Delta$ Np63, making it an attractive therapeutic target.[1][2] This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of USP28 inhibition.

## Introduction to USP28 Inhibition

Ubiquitination is a post-translational modification that typically marks proteins for degradation by the proteasome.[3] Deubiquitinating enzymes (DUBs) reverse this process, thereby stabilizing their substrate proteins.[2][3] USP28 is a DUB that has been shown to be overexpressed in various cancers, including non-small cell lung cancer, colorectal cancer, and breast cancer.[3][4] By removing ubiquitin tags from oncoproteins, USP28 prevents their degradation and promotes tumor growth.[3] Consequently, inhibitors of USP28 are being investigated as a promising strategy for cancer therapy.[1][3] A significant challenge in developing USP28 inhibitors is achieving selectivity over its closest homolog, USP25, with which it shares high structural similarity.[5][6]

## **Comparative Analysis of USP28 Inhibitors**

Several small-molecule inhibitors of USP28 have been developed and characterized. This section provides a comparative overview of some of the most notable examples.



| Inhibitor  | Target(s)       | Potency                              | Selectivity<br>Profile                                                 | Downstrea<br>m Effects                                                                                              | Reference(s |
|------------|-----------------|--------------------------------------|------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|-------------|
| AZ1        | USP28,<br>USP25 | Not specified<br>in provided<br>text | High degree<br>of selectivity<br>over other<br>deubiquitinas<br>es.[7] | Blocks USP28- dependent stabilization of \( \Delta \text{Np63}, \) leading to decreased tumor size.[5]              | [5][7]      |
| FT206      | USP28,<br>USP25 | Low<br>nanomolar<br>range            | High degree<br>of selectivity<br>over other<br>deubiquitinas<br>es.[1] | Decreases c-<br>MYC, c-JUN,<br>and Δp63<br>protein levels;<br>induces<br>regression of<br>murine LSCC<br>tumors.[1] | [1]         |
| Vismodegib | USP28,<br>USP25 | IC50 for<br>USP25: 1.42<br>± 0.26 μΜ | 3-4 fold<br>selectivity for<br>USP28 over<br>USP25.[8]                 | Down- regulates USP28's oncogenic substrates c- Myc and/or ΔNp63.[8]                                                | [8]         |
| CT1113     | USP28,<br>USP25 | Not specified<br>in provided<br>text | Potent<br>inhibitor of<br>both USP28<br>and USP25.<br>[9]              | Increases levels of USP25 substrate Tankyrase (TNKS); inhibits proliferation of various                             | [9]         |



|                      |       |                                      |                                                                             | tumor cells.<br>[9]                                                                             |     |
|----------------------|-------|--------------------------------------|-----------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------|-----|
| Otilonium<br>Bromide | USP28 | Not specified<br>in provided<br>text | 3-4 fold<br>inhibition<br>selectivity<br>against<br>USP28 over<br>USP25.[8] | Causes cytotoxicity against human colorectal cancer cells and lung squamous carcinoma cells.[8] | [8] |

## **Experimental Protocols**

The validation of USP28 inhibitor specificity and selectivity involves a range of biochemical and cellular assays.

1. Activity-Based Ubiquitin Probe Assay:

This assay is used to determine the potency and selectivity of inhibitors against DUBs in a complex biological sample, such as cell lysate.

#### Protocol:

- Crude cell extracts from a relevant cancer cell line (e.g., human lung squamous cell carcinoma H520) are prepared.
- The extracts are incubated with varying concentrations of the test inhibitor (e.g., AZ1 or FT206).
- A ubiquitin-based probe with a reactive headgroup (e.g., HA-UbPA) is added to the mixture. This probe covalently binds to the active site of DUBs.
- The samples are then analyzed by SDS-PAGE and immunoblotted with antibodies against USP28, USP25, and the probe's tag (e.g., HA).



Inhibitor potency is determined by the reduction in the signal from the DUB-probe adduct.
 [1]

#### 2. Immunoblotting for Downstream Targets:

This method is used to assess the inhibitor's effect on the stability of known USP28 substrates.

#### Protocol:

- Cancer cells are treated with the USP28 inhibitor at various concentrations and for different durations.
- Whole-cell lysates are prepared, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is probed with primary antibodies specific for USP28 substrates (e.g., c-MYC, c-JUN, ΔNp63) and a loading control (e.g., GAPDH or Actin).
- A decrease in the levels of the substrate proteins following inhibitor treatment indicates successful target engagement.[1][10]

#### 3. Cellular Viability and Colony Formation Assays:

These assays determine the functional consequence of USP28 inhibition on cancer cell proliferation and survival.

#### Protocol:

- Cell Viability (e.g., MTT or CCK-8 assay): Cancer cells are seeded in 96-well plates and treated with a range of inhibitor concentrations. After a set incubation period (e.g., 48 hours), a reagent that is converted into a colored product by viable cells is added. The absorbance is measured to quantify cell viability.[11][12]
- Colony Formation Assay: A small number of cells are seeded in a larger dish and treated with the inhibitor. The cells are allowed to grow for an extended period (e.g., 1-2 weeks) until visible colonies form. The colonies are then fixed, stained, and counted to assess the long-term effect of the inhibitor on cell proliferation.[11]



#### 4. In Vivo Xenograft Models:

Animal models are used to evaluate the anti-tumor efficacy and tolerability of the USP28 inhibitor in a living organism.

#### Protocol:

- Human cancer cells are implanted into immunocompromised mice to establish tumors.
- Once tumors reach a certain size, the mice are treated with the USP28 inhibitor or a vehicle control.
- Tumor growth is monitored over time. At the end of the study, tumors and organs may be harvested for further analysis (e.g., immunoblotting, immunohistochemistry).[1][9]

## Signaling Pathways and Experimental Workflows

**USP28 Signaling Pathway** 

USP28 is a key regulator of several oncogenic signaling pathways. It functions by removing ubiquitin chains from its substrates, thereby preventing their proteasomal degradation. This leads to the accumulation of oncoproteins that drive cell proliferation, survival, and tumorigenesis.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. USP28 deletion and small-molecule inhibition destabilizes c-MYC and elicits regression of squamous cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP28: Oncogene or Tumor Suppressor? A Unifying Paradigm for Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are USP28 inhibitors and how do they work? [synapse.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural basis for the bi-specificity of USP25 and USP28 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubiquitin-specific protease 28: the decipherment of its dual roles in cancer development PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway PMC [pmc.ncbi.nlm.nih.gov]
- 11. The deubiquitinase USP28 stabilizes the expression of RecQ family helicases and maintains the viability of triple negative breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. dovepress.com [dovepress.com]
- To cite this document: BenchChem. [A Comparative Guide to the Specificity and Selectivity
  of USP28 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15141407#validating-usp28-in-3-specificity-and-selectivity]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com